(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate
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Overview
Description
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of action
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are key structural components of many important biological molecules, including nucleic acids (DNA and RNA), where they pair with purines to form the genetic code .
Mode of action
The specific mode of action would depend on the particular biochemical pathway that the pyrimidine derivative is involved in. For example, some pyrimidine derivatives are known to inhibit the synthesis of DNA and RNA, thereby affecting cell division and growth .
Biochemical pathways
Pyrimidines play a crucial role in many biochemical pathways. For instance, they are involved in the synthesis of DNA and RNA, protein synthesis, regulation of enzymes, and signal transduction .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of pyrimidines can vary greatly depending on their specific chemical structure. Some pyrimidines are well absorbed and can cross cell membranes, while others are rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of pyrimidines can be diverse, ranging from inhibition of cell growth and division to the induction of apoptosis (programmed cell death). They can also affect the function of various enzymes and proteins .
Action environment
The action of pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of some pyrimidines can be enhanced or inhibited by certain ions or molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-yl)methyl acetate typically involves the reaction of 4-chloro-6-methylpyrimidine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the pyrimidine ring .
Scientific Research Applications
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrimidin-4-ylamine: This compound is similar in structure but has different substitution patterns, leading to distinct chemical and biological properties.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyridine ring fused to the pyrimidine ring, which can enhance their biological activities.
Uniqueness
(4-Chloro-6-methylpyrimidin-2-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in the synthesis of more complex compounds .
Properties
IUPAC Name |
(4-chloro-6-methylpyrimidin-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-7(9)11-8(10-5)4-13-6(2)12/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVKWZQGAXTTRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)COC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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